molecular formula C4H3I2N3 B1602628 2-Amino-4,6-diiodopyrimidine CAS No. 861031-48-3

2-Amino-4,6-diiodopyrimidine

Cat. No.: B1602628
CAS No.: 861031-48-3
M. Wt: 346.9 g/mol
InChI Key: KCXYZQGKUXCZLR-UHFFFAOYSA-N
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Description

2-Amino-4,6-diiodopyrimidine is a heterocyclic aromatic organic compound that belongs to the pyrimidine family Pyrimidines are characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 3

Biochemical Analysis

Biochemical Properties

2-Amino-4,6-diiodopyrimidine, like other pyrimidine derivatives, can participate in various biochemical reactions. It can act as a nucleophile, attacking electrophilic carbon in other molecules This property allows it to interact with a variety of enzymes and proteins, potentially influencing their function

Cellular Effects

Other pyrimidine derivatives have been shown to have various effects on cells, such as inhibiting immune-activated nitric oxide production

Molecular Mechanism

As a pyrimidine derivative, it can be deprotonated and act as a nucleophile, attacking electrophilic carbon in other molecules . This could potentially lead to changes in gene expression, enzyme inhibition or activation, and other effects at the molecular level.

Metabolic Pathways

As a pyrimidine derivative, it may be involved in nucleotide metabolism .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-4,6-diiodopyrimidine typically involves the iodination of 2-aminopyrimidine. One common method includes the use of iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is carried out in an aqueous or organic solvent under controlled temperature conditions to ensure selective iodination at the desired positions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 2-Amino-4,6-diiodopyrimidine can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The amino group can be oxidized to form nitro derivatives or reduced to form amine derivatives.

    Coupling Reactions: The compound can participate in coupling reactions such as Suzuki or Heck coupling to form more complex molecules.

Common Reagents and Conditions:

    Substitution Reactions: Reagents like sodium azide or potassium cyanide in polar solvents.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed:

  • Substituted pyrimidines with various functional groups.
  • Nitro or amine derivatives depending on the reaction conditions.

Scientific Research Applications

2-Amino-4,6-diiodopyrimidine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of kinase inhibitors.

    Industry: Utilized in the development of novel materials with specific electronic or optical properties.

Comparison with Similar Compounds

    2-Amino-4,6-dichloropyrimidine: Similar structure but with chlorine atoms instead of iodine.

    2-Amino-4,6-dibromopyrimidine: Bromine atoms replace iodine, leading to different reactivity and applications.

    2-Amino-4,6-difluoropyrimidine: Fluorine atoms provide unique electronic properties compared to iodine.

Uniqueness: 2-Amino-4,6-diiodopyrimidine is unique due to the presence of iodine atoms, which impart distinct reactivity and potential biological activity. The larger atomic size and higher atomic number of iodine compared to other halogens can influence the compound’s interaction with biological targets and its overall stability.

Biological Activity

2-Amino-4,6-diiodopyrimidine is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in the fields of anti-inflammatory and anticancer research. This article compiles relevant findings from various studies, highlighting the compound's mechanisms of action, biological effects, and potential therapeutic applications.

Chemical Structure and Synthesis

The compound this compound features two iodine substituents at positions 4 and 6 of the pyrimidine ring. This structural configuration is significant as it influences the compound's reactivity and biological properties. The synthesis typically involves the condensation of appropriate precursors under controlled conditions to yield high-purity products suitable for biological evaluation.

Antiviral Properties

Research indicates that derivatives of 2-amino-4,6-dihydroxypyrimidines exhibit antiviral activity by inhibiting the maturation of viral particles. Specifically, compounds synthesized from this parent structure have been shown to prevent the assembly of viral proteins into new virions, suggesting a unique mechanism that could be exploited for developing antiviral therapies .

Anti-inflammatory Effects

Studies have demonstrated that this compound and its derivatives can significantly reduce the production of nitric oxide (NO) and prostaglandin E2 (PGE2) in immune-activated cells. This dual inhibitory effect positions these compounds as potential treatments for inflammatory diseases where excessive NO and PGE2 contribute to pathogenesis . The effectiveness of these compounds in suppressing NO production was observed to be dose-dependent, with notable IC50 values indicating their potency .

In Vitro Studies

In a series of in vitro assays using mouse peritoneal cells, various substituted 2-amino-4,6-dichloropyrimidines were tested for their ability to inhibit NO production. The most effective compound identified was 5-fluoro-2-amino-4,6-dichloropyrimidine, which suppressed NO production by over 55% at concentrations as low as 2.5 µM . This suggests that modifications at the 5-position of the pyrimidine ring can enhance biological activity.

Cytotoxicity Against Cancer Cells

Recent investigations into the cytotoxic effects of synthesized derivatives against breast cancer cell lines revealed that certain compounds exhibited superior potency compared to established chemotherapeutics like Doxorubicin. For example, one derivative demonstrated an IC50 value of approximately 8 µM against MDA-MB-231 cells, indicating strong anticancer potential .

Data Table: Biological Activity Summary

Compound NameActivity TypeIC50 (µM)Notes
5-Fluoro-2-amino-4,6-dichloropyrimidineNO Production Inhibition2.5Most effective in suppressing NO production
2-Amino-4,6-dihydroxypyrimidineAntiviral ActivityN/APrevents viral protein assembly
DoxorubicinCancer Cytotoxicity~8Standard reference for comparison

Properties

IUPAC Name

4,6-diiodopyrimidin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3I2N3/c5-2-1-3(6)9-4(7)8-2/h1H,(H2,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCXYZQGKUXCZLR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C(N=C1I)N)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3I2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50587376
Record name 4,6-Diiodopyrimidin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50587376
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

346.90 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

861031-48-3
Record name 4,6-Diiodopyrimidin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50587376
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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